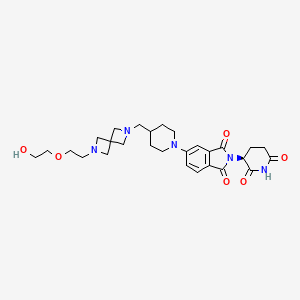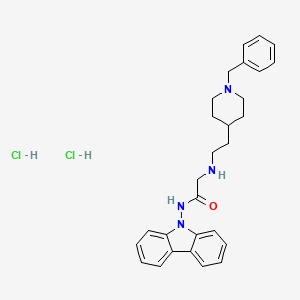
Ebov-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ebov-IN-2 is a small molecule inhibitor specifically designed to target the Ebola virus (EBOV). This compound has shown promising antiviral activity by inhibiting the entry and replication of the virus in host cells. The Ebola virus is a member of the Filoviridae family and is known for causing severe hemorrhagic fever with high mortality rates. The development of this compound represents a significant advancement in the search for effective treatments against Ebola virus disease.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ebov-IN-2 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
- Formation of the core scaffold through a series of condensation reactions.
- Introduction of specific substituents via nucleophilic substitution or electrophilic addition reactions.
- Purification and isolation of the final product using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves:
- Scaling up the reaction conditions to accommodate larger quantities of starting materials.
- Implementing continuous flow chemistry to enhance reaction efficiency.
- Utilizing advanced purification methods such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: Ebov-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit altered biological activity.
Reduction: Reduction reactions can modify the functional groups, potentially enhancing the compound’s stability and efficacy.
Substitution: Nucleophilic and electrophilic substitution reactions are used to introduce or replace specific substituents on the core structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under controlled conditions to achieve the desired substitutions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further evaluated for their antiviral activity.
Scientific Research Applications
Ebov-IN-2 has a wide range of scientific research applications, including:
Chemistry: The compound serves as a valuable tool for studying the chemical properties and reactivity of small molecule inhibitors.
Biology: this compound is used to investigate the molecular mechanisms of Ebola virus entry and replication in host cells.
Medicine: The compound is being explored as a potential therapeutic agent for treating Ebola virus disease, with ongoing preclinical and clinical studies.
Industry: this compound is utilized in the development of antiviral drugs and diagnostic assays for detecting Ebola virus infections.
Mechanism of Action
Ebov-IN-2 exerts its antiviral effects by targeting the Ebola virus glycoprotein (GP), which is essential for viral entry into host cells. The compound binds to the GP, preventing its interaction with the host cell receptor Niemann-Pick C1 (NPC1). This inhibition blocks the fusion of the viral and host cell membranes, thereby preventing the release of the viral genome into the host cell cytoplasm. Additionally, this compound may interfere with the viral replication process by disrupting the function of viral proteins involved in RNA synthesis.
Comparison with Similar Compounds
Embelin: A small molecule that inhibits the interaction between Ebola virus nucleoprotein and VP30 protein.
Kobe2602: Another inhibitor targeting the VP30-nucleoprotein interaction.
Tilorone: Identified as an active molecule against Ebola virus in vitro.
Pyronaridine: Exhibits antiviral activity against Ebola virus.
Quinacrine: Another compound with in vitro activity against Ebola virus.
Uniqueness of Ebov-IN-2: this compound is unique due to its specific mechanism of action targeting the Ebola virus glycoprotein, which is crucial for viral entry. This distinct mode of inhibition sets it apart from other compounds that may target different viral proteins or pathways. Additionally, this compound has shown promising results in preclinical studies, highlighting its potential as a therapeutic agent for Ebola virus disease.
Properties
Molecular Formula |
C28H34Cl2N4O |
|---|---|
Molecular Weight |
513.5 g/mol |
IUPAC Name |
2-[2-(1-benzylpiperidin-4-yl)ethylamino]-N-carbazol-9-ylacetamide;dihydrochloride |
InChI |
InChI=1S/C28H32N4O.2ClH/c33-28(30-32-26-12-6-4-10-24(26)25-11-5-7-13-27(25)32)20-29-17-14-22-15-18-31(19-16-22)21-23-8-2-1-3-9-23;;/h1-13,22,29H,14-21H2,(H,30,33);2*1H |
InChI Key |
DCBGRZKBCDOWCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCNCC(=O)NN2C3=CC=CC=C3C4=CC=CC=C42)CC5=CC=CC=C5.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[5-[7-[4-[4-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]phenyl]benzoyl]-3-(2-methylpropyl)-2-oxo-6,8-dihydro-5H-1,7-naphthyridin-1-yl]-2-oxopyridin-1-yl]acetate](/img/structure/B12382622.png)
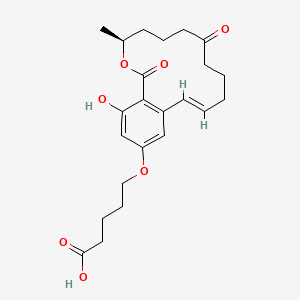

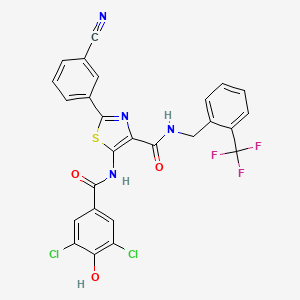
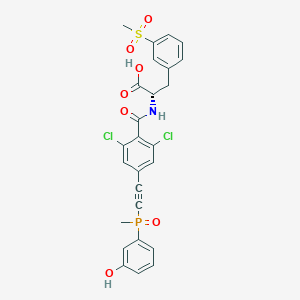
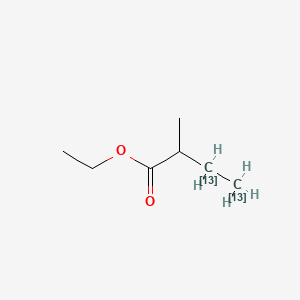
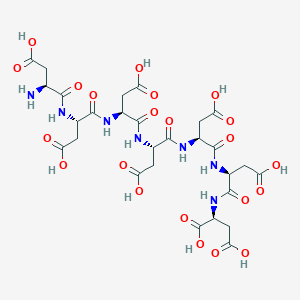
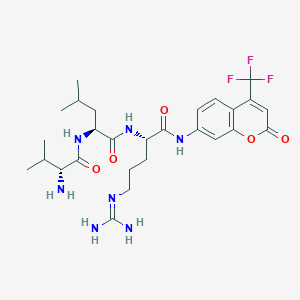
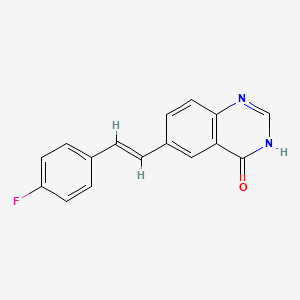
![N-(1-[1,1-di(pyridin-2-yl)ethyl]-6-{1-methyl-6-oxo-5-[(piperidin-4-yl)amino]-1,6-dihydropyridin-3-yl}-1H-indol-4-yl)ethanesulfonamide](/img/structure/B12382674.png)

![2-[[(2S)-3-(4-aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid;tetrahydrochloride](/img/structure/B12382678.png)
